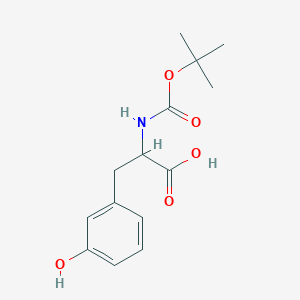

Boc-DL-m-tyrosine

Vue d'ensemble

Description

Boc-DL-m-tyrosine is a derivative of the amino acid tyrosine, which has been modified to include protective groups and additional methyl groups on the aromatic ring. This modification is significant in the field of synthetic chemistry, particularly in the synthesis of peptides and peptidomimetics that require the incorporation of non-natural amino acids. The presence of the Boc (tert-butoxycarbonyl) group serves to protect the amino functionality during synthesis, allowing for greater control over the chemical reactions in which the molecule is involved.

Synthesis Analysis

The synthesis of this compound derivatives, such as (S)-N-Boc-2,6-dimethyltyrosine, has been achieved through palladium-catalyzed directed C-H functionalization. This method is notable for being the first general approach to ortho-dimethylation of tyrosine derivatives and is particularly advantageous because it prevents racemization at the α-chiral centers during the reaction sequence . Another approach for synthesizing Boc-2',6'-dimethyl-l-tyrosine involves a short, three-step process that includes a microwave-assisted Negishi coupling for the key carbon-carbon bond formation . This method is significant for its rapid synthesis of the compound, which is beneficial for the development of synthetic opioid ligands.

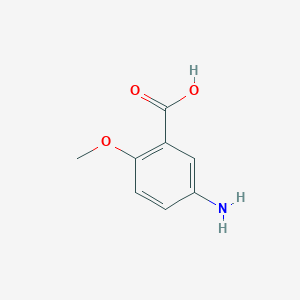

Molecular Structure Analysis

The molecular structure of this compound derivatives is characterized by the presence of methyl groups at specific positions on the aromatic ring of tyrosine. These modifications alter the molecule's electronic and steric properties, which can affect its reactivity and interaction with biological targets. The Boc group attached to the nitrogen of the amino acid is a common protecting group used in peptide synthesis to prevent unwanted side reactions.

Chemical Reactions Analysis

This compound and its analogues are used in various chemical reactions, particularly in the synthesis of peptidomimetics. The modified tyrosine residues are incorporated into opioid peptidomimetics, where they often contribute to enhanced potency at opioid receptor subtypes . The specific chemical reactions involved in the synthesis of these compounds are tailored to preserve the integrity of the chiral centers and to allow for the introduction of the desired functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by the protective Boc group and the additional methyl substituents on the aromatic ring. These modifications can affect the compound's solubility, stability, and overall reactivity. The Boc group, in particular, makes the compound more stable under certain conditions, allowing for its use in various synthetic applications. The methyl groups can increase the hydrophobic character of the molecule, which may influence its biological activity and interaction with receptors.

Applications De Recherche Scientifique

Synthèse de précurseurs de dipeptides antioxydants

Boc-DL-m-tyrosine est utilisé dans la synthèse de précurseurs de dipeptides antioxydants. Par exemple, il a été utilisé dans la production d'un précurseur important de dipeptides antioxydants, BOC-Tyr-Ala . Ce processus a été catalysé par la carboxypeptidase Y recombinante (CPY) exprimée dans P. pastoris GS115 . L'activité enzymatique était de 95,043 U/mL, et le t-butyloxycarbonyl-l-tyrosine-méthyl ester (BOC-Tyr-OMe) a été utilisé comme donneur d'acyle .

Synthèse enzymatique de peptides

this compound est utilisé dans la synthèse enzymatique de peptides. Cette méthode de synthèse de peptides a gagné en popularité en raison de ses réactifs écologiques et de ses conditions douces, par rapport à la synthèse chimique traditionnelle de peptides .

Synthèse peptidique en phase solide

this compound est utilisé dans la synthèse peptidique en phase solide . Cette méthode de synthèse de peptides est largement utilisée à la fois dans la recherche académique et les applications industrielles en raison de son efficacité élevée et de la facilité de purification du produit .

Recherche en protéomique

this compound est un produit spécialisé utilisé dans la recherche en protéomique . La protéomique est une étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions .

Développement pharmaceutique

this compound est utilisé dans le développement de produits pharmaceutiques. Par exemple, les peptides actifs sont envisagés pour leur potentiel en tant que substituts à certains médicaments qui ont des effets secondaires graves .

Mécanisme D'action

Target of Action

Boc-DL-m-tyrosine is a derivative of the amino acid tyrosine, which is a proteinogenic amino acid that is ubiquitous in both natural and synthetic bioactive molecules . The primary targets of this compound are likely to be similar to those of tyrosine, which plays a significant role in protein–protein and protein–ligand interactions .

Mode of Action

The mode of action of this compound involves its interaction with its targets, which are primarily proteins and enzymes that interact with tyrosine. The Boc group in this compound is a protective group that prevents the amino function from reacting . This allows this compound to interact with its targets in a specific manner, resulting in changes to the targets’ functions .

Biochemical Pathways

This compound is involved in the tyrosine metabolism pathway, which serves as a starting point for the production of a variety of structurally diverse natural compounds in plants . This pathway is responsible for the synthesis of a variety of secondary metabolites, which have various downstream effects .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME) properties. The Boc group in this compound improves its stability, which may enhance its bioavailability . .

Result of Action

The result of this compound’s action is likely to be similar to that of tyrosine, given their structural similarity. Tyrosine is involved in various biochemical processes, exhibiting a significant role in protein–protein and protein–ligand interactions . Therefore, this compound may also have similar molecular and cellular effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the Boc group in this compound . Furthermore, the presence of other molecules can influence the interaction of this compound with its targets .

Safety and Hazards

Propriétés

IUPAC Name |

3-(3-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(12(17)18)8-9-5-4-6-10(16)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABANBOJFXYSHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

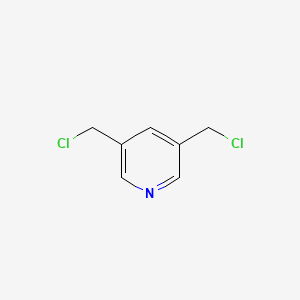

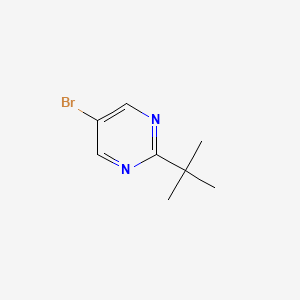

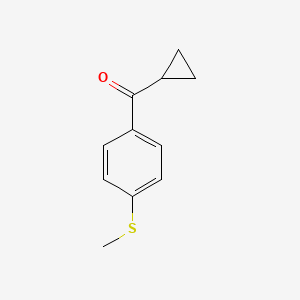

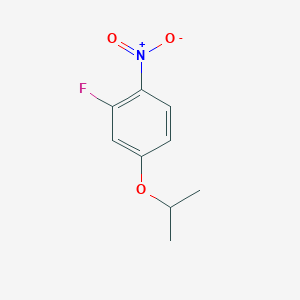

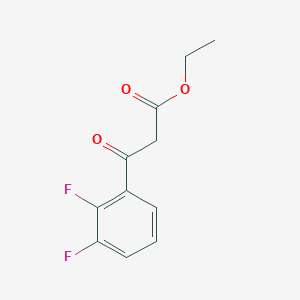

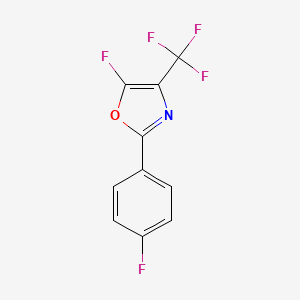

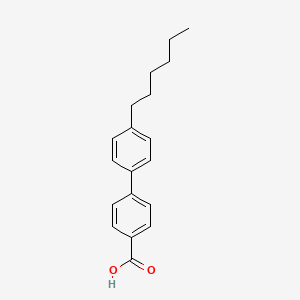

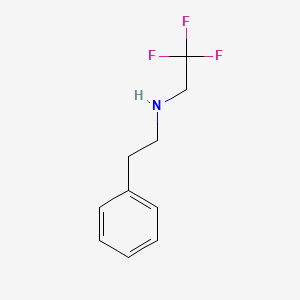

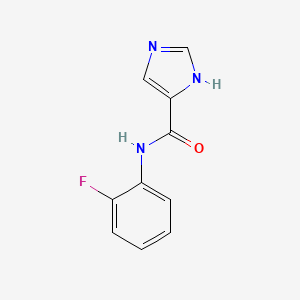

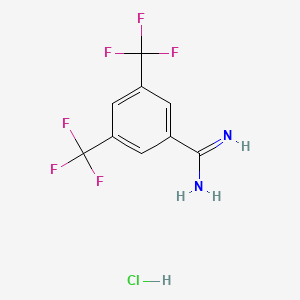

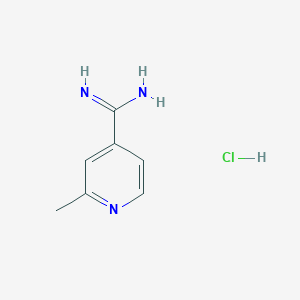

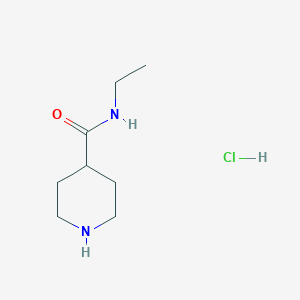

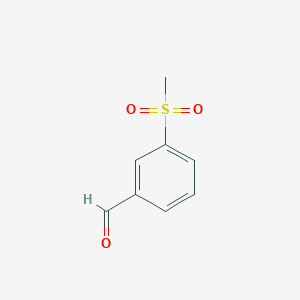

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.